molecular formula C22H20N2O3 B11984492 2-(biphenyl-4-yloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide CAS No. 303064-43-9

2-(biphenyl-4-yloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11984492
CAS No.: 303064-43-9
M. Wt: 360.4 g/mol
InChI Key: QFWQNQGPBZRKJU-HZHRSRAPSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a biphenyl group, a methoxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Biphenyl-4-yloxy Acetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetyl chloride to form biphenyl-4-yloxyacetyl chloride, which is then reacted with hydrazine hydrate to yield biphenyl-4-yloxy acetohydrazide.

    Condensation Reaction: The biphenyl-4-yloxy acetohydrazide is then condensed with 4-methoxybenzaldehyde under acidic conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl and methoxyphenyl groups.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives at the methoxyphenyl group.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes, depending on its specific application.

Comparison with Similar Compounds

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can be compared with similar compounds such as:

    2-(biphenyl-4-yloxy)acetohydrazide: Lacks the methoxyphenyl group, making it less versatile in certain reactions.

    2-(quinolin-4-yloxy)acetohydrazide: Contains a quinoline group instead of a biphenyl group, leading to different chemical properties and applications.

    2-(biphenyl-4-yloxy)methyl]oxirane: Features an oxirane ring, which imparts different reactivity and applications.

These comparisons highlight the unique structural features and reactivity of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide, making it a valuable compound in various fields of research.

Properties

CAS No.

303064-43-9

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H20N2O3/c1-26-20-11-7-17(8-12-20)15-23-24-22(25)16-27-21-13-9-19(10-14-21)18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

QFWQNQGPBZRKJU-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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